2-Tetrahydrofurfuryl isothiocyanate

Overview

Description

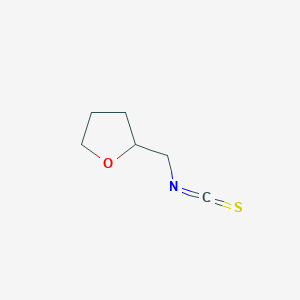

2-Tetrahydrofurfuryl isothiocyanate is a chemical compound with the molecular formula C₆H₉NOS and a molecular weight of 143.209 g/mol . It is a rare and unique chemical often used in early discovery research . The compound is characterized by the presence of an isothiocyanate group attached to a tetrahydrofuran ring, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Tetrahydrofurfuryl isothiocyanate typically involves the reaction of tetrahydrofuran with a suitable isothiocyanate precursor under controlled conditions. One common method is the reaction of tetrahydrofuran with thiophosgene (CSCl₂) in the presence of a base such as triethylamine. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistent product quality. The compound is typically purified through distillation or recrystallization to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

2-Tetrahydrofurfuryl isothiocyanate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the isothiocyanate group to an amine group using reducing agents like lithium aluminum hydride.

Substitution: The isothiocyanate group can be substituted with nucleophiles such as amines or alcohols to form thioureas or thiocarbamates.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Amines, alcohols, thiols.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Thioureas, thiocarbamates.

Scientific Research Applications

Medicinal Applications

1.1 Anticancer Properties

Research indicates that isothiocyanates, including 2-tetrahydrofurfuryl isothiocyanate, exhibit significant anticancer properties. They can induce apoptosis in cancer cells through various mechanisms, such as the depletion of glutathione and the elevation of reactive oxygen species levels, which activate apoptotic pathways .

Case Study: Induction of Apoptosis

A study demonstrated that this compound can form adducts with glutathione, leading to increased levels of reactive oxygen species and subsequent apoptosis in cancer cell lines. This mechanism highlights its potential as an anticancer agent .

| Mechanism | Effect on Cancer Cells |

|---|---|

| Glutathione Depletion | Induces apoptosis |

| ROS Elevation | Activates caspases and apoptotic markers |

| Cell Cycle Arrest | Modulates CDKs and tumor suppressor genes |

1.2 Hair Growth Promotion

Another promising application of this compound is in promoting hair growth. It has been shown to enhance blood circulation in the scalp and suppress abnormal androgen receptor expression, which is crucial for treating conditions like androgenetic alopecia .

Case Study: Hair Growth Efficacy

Clinical trials have indicated that topical formulations containing isothiocyanates can significantly improve hair growth in individuals suffering from alopecia. The mechanism involves local irritant effects that stimulate blood flow to hair follicles .

Agricultural Applications

2.1 Fungal Control

Isothiocyanates are recognized for their antifungal properties, making them valuable in agricultural settings for controlling fungal pathogens. This compound has been studied for its effectiveness against aflatoxigenic fungi, such as Aspergillus flavus.

Case Study: Aflatoxin Control

In a controlled study, this compound demonstrated significant inhibitory effects on the growth of A. flavus, reducing aflatoxin production in crops. This application is critical for food safety and agricultural productivity .

| Fungal Strain | Inhibition Concentration (µg/mL) |

|---|---|

| Aspergillus flavus | 40 |

| Fusarium graminearum | 50 |

Cosmetic Applications

3.1 Skin Care Formulations

The compound's properties make it suitable for incorporation into cosmetic formulations aimed at enhancing skin health. Its ability to promote blood circulation and provide antimicrobial effects can benefit various skin conditions.

Case Study: Cosmetic Efficacy

Formulations containing this compound have been developed to treat acne vulgaris and seborrhea linked to excessive androgen levels. These formulations leverage its biological activity to improve skin appearance and health .

Mechanism of Action

The mechanism of action of 2-Tetrahydrofurfuryl isothiocyanate involves the reactivity of the isothiocyanate group. This group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of proteins and enzymes. The compound can induce oxidative stress and disrupt cellular processes, making it a potential antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

- 2-(Isothiocyanatomethyl)oxolane

- 2-Tetrahydrofurfuryl isothiocyanate

- Tetrahydrofuran-2-methyl isothiocyanate

Uniqueness

This compound is unique due to its specific structure, which combines the reactivity of the isothiocyanate group with the stability of the tetrahydrofuran ring. This combination makes it a valuable intermediate in organic synthesis and a promising candidate for various scientific applications .

Biological Activity

2-Tetrahydrofurfuryl isothiocyanate (THFITC) is a compound that has gained attention for its potential biological activities, particularly in the fields of cancer prevention and anti-inflammatory effects. This article compiles findings from various studies to outline the biological activities associated with THFITC, including its mechanisms of action, efficacy in different models, and relevant case studies.

Chemical Structure and Properties

THFITC is an isothiocyanate derived from tetrahydrofuran, characterized by the presence of the isothiocyanate functional group. This structure is significant as it influences the compound's biological activity. Isothiocyanates are known for their diverse pharmacological properties, including anticancer and anti-inflammatory effects.

Anti-inflammatory Activity

Research indicates that THFITC exhibits notable anti-inflammatory properties. A study demonstrated that THFITC suppresses the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. Specifically, it was shown to inhibit the transcriptional activity of NF-κB in human colon cancer cells (HT-29-N9) and murine macrophages (RAW 264.7) by reducing the expression of pro-inflammatory mediators such as:

- Nitric Oxide (NO)

- Prostaglandin E2 (PGE2)

- Interleukin-1β (IL-1β)

- Interleukin-6 (IL-6)

- Tumor Necrosis Factor-alpha (TNF-α)

The inhibition of these cytokines correlates with decreased phosphorylation and degradation of IκBα, leading to reduced nuclear translocation of p65, a component of the NF-κB complex .

Anticancer Effects

THFITC has also been investigated for its chemopreventive potential. Isothiocyanates are known to induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

- Induction of Apoptosis : Studies have shown that THFITC can trigger apoptotic pathways in cancer cells by activating caspases and altering mitochondrial membrane potential.

- Cell Cycle Arrest : It can cause cell cycle arrest at the G2/M phase, thereby inhibiting cell proliferation.

- Inhibition of Carcinogen Activation : Similar to other isothiocyanates, THFITC may inhibit the metabolic activation of carcinogens, reducing their efficacy in inducing tumors .

Case Studies and Experimental Evidence

- Cell Line Studies : In vitro studies using HT-29 colon cancer cells showed that treatment with THFITC resulted in a significant decrease in cell viability and proliferation, alongside increased apoptosis markers .

- Animal Models : In vivo studies demonstrated that administration of THFITC in mouse models led to a reduction in tumor incidence when exposed to carcinogenic agents. The compound's ability to modulate inflammatory responses was also noted as a contributing factor to its protective effects against tumor development.

- Structure-Activity Relationship (SAR) : A quantitative structure–activity relationship study highlighted that modifications in the chemical structure of isothiocyanates could enhance their biological activity. THFITC showed promising results compared to other analogs, indicating its potential as a lead compound for further development .

Data Table: Summary of Biological Activities

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-tetrahydrofurfuryl isothiocyanate, and what reaction conditions optimize yield?

The synthesis of this compound typically involves the reaction of tetrahydrofurfurylamine with thiophosgene or its safer alternatives (e.g., carbon disulfide with iodine). Optimal conditions include maintaining a temperature of 0–5°C in an inert atmosphere (e.g., nitrogen) to minimize side reactions. Purification via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) is critical due to its sensitivity to moisture . Alternative routes using dihydric alcohols or diamines with isothiocyanates may also apply, requiring reaction times of 1–4 hours at 20–50°C .

Q. How can researchers confirm the structural identity of this compound experimentally?

Structural confirmation requires multi-spectral analysis:

- NMR : H NMR should show signals for the tetrahydrofuran ring (δ 1.5–2.2 ppm for CH groups) and the isothiocyanate group (no direct proton signal but inferred from coupling). C NMR should confirm the -NCS carbon at δ ~125–135 ppm .

- IR : A sharp peak near 2050–2150 cm confirms the isothiocyanate (-NCS) functional group .

- Mass Spectrometry : Molecular ion peak at m/z 143.20 (CHNOS) with fragmentation patterns matching the tetrahydrofuran backbone .

Q. What solvents and storage conditions are optimal for maintaining the stability of this compound?

The compound is moisture-sensitive and should be stored under anhydrous conditions (e.g., molecular sieves) at –20°C. Recommended solvents for reactions include dry dichloromethane, tetrahydrofuran (THF), or dimethylformamide (DMF). Avoid protic solvents (e.g., water, alcohols) to prevent hydrolysis to thiourea derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for this compound across different studies?

Discrepancies in reactivity (e.g., unexpected byproducts or variable yields) often arise from trace moisture or oxygen. Implement strict inert conditions (Schlenk line/glovebox) and validate reagent purity via Karl Fischer titration. Systematic DOE (Design of Experiments) approaches, varying parameters like temperature, solvent, and catalyst loading, can isolate critical factors .

Q. What advanced analytical techniques are suitable for quantifying trace impurities in this compound?

- HPLC-MS : Reverse-phase chromatography with a C18 column and MS detection identifies hydrolyzed thiourea or dimeric byproducts.

- GC-FID : Quantifies volatile impurities (e.g., residual solvents like THF) using a DB-5 column and flame ionization detection .

- Elemental Analysis : Validates stoichiometric purity (C, H, N, S) with deviations >0.3% indicating significant contamination .

Q. What computational modeling approaches predict the reactivity of this compound in nucleophilic additions?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model electrophilic behavior at the -NCS group. Focus on LUMO maps to identify reactive sites and simulate transition states for reactions with amines or alcohols. Compare results with experimental kinetic data to validate models .

Q. How should toxicity and safety protocols be adapted for handling this compound, given limited toxicological data?

While specific toxicology studies are sparse, structural analogs (e.g., allyl isothiocyanate) suggest respiratory and dermal hazards. Use PPE (nitrile gloves, respirators), conduct reactions in fume hoods, and follow IFRA guidelines for isothiocyanates. Acute toxicity assays (e.g., zebrafish embryo tests) are recommended for preliminary risk assessment .

Q. What strategies optimize the scalability of this compound synthesis while minimizing environmental impact?

- Green Chemistry : Replace thiophosgene with less toxic reagents (e.g., thiourea/oxalyl chloride systems).

- Flow Chemistry : Continuous flow systems improve heat/mass transfer, reducing reaction time and waste .

- Solvent Recovery : Distill and reuse solvents like DMF or THF to meet ICH Class 2 residual limits (<720 ppm) .

Q. Data Interpretation and Contradictions

Q. How can researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

Contradictions often stem from solvent effects or tautomerism. Use deuterated solvents consistently (e.g., CDCl for non-polar compounds, DMSO-d for polar derivatives) and report temperature during acquisition. Compare with computational NMR predictions (e.g., ACD/Labs or MNova) to assign ambiguous peaks .

Q. What statistical methods are appropriate for analyzing dose-response data in biological studies involving this compound?

Use nonlinear regression models (e.g., Hill equation) for IC/EC determination. For high variability, apply bootstrap resampling or Bayesian hierarchical models. Tools like GraphPad Prism or R packages (drc, nlme) are recommended .

Q. Tables

Table 1: Key Physicochemical Properties of this compound

| Property | Value/Description | Reference |

|---|---|---|

| CAS Number | 36810-87-4 | |

| Molecular Formula | CHNOS | |

| Molecular Weight | 143.20 g/mol | |

| Boiling Point | 90–95°C (0.5 mmHg) | |

| IR (NCS stretch) | 2050–2150 cm |

Table 2: Recommended Analytical Methods for Purity Assessment

| Method | Target Impurity | Detection Limit | Reference |

|---|---|---|---|

| HPLC-MS | Thiourea derivatives | 0.1% | |

| GC-FID | Residual THF | 10 ppm | |

| Elemental Analysis | Stoichiometric purity | ±0.3% |

Properties

IUPAC Name |

2-(isothiocyanatomethyl)oxolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS/c9-5-7-4-6-2-1-3-8-6/h6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSFIFTGMGITVRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CN=C=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90958021 | |

| Record name | 2-(Isothiocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36810-87-4 | |

| Record name | 2-Tetrahydrofurfuryl isothiocyanate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036810874 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Isothiocyanatomethyl)oxolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90958021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(ISOTHIOCYANATOMETHYL)TETRAHYDROFURAN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.